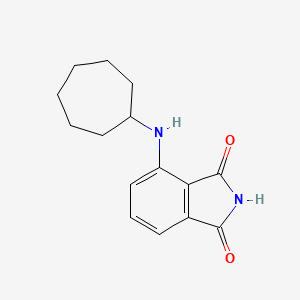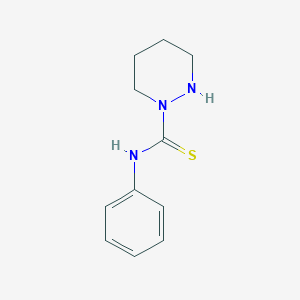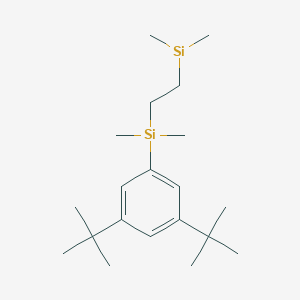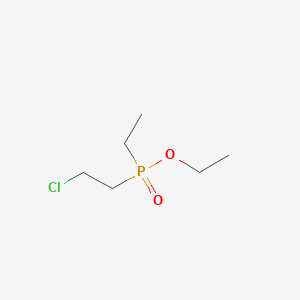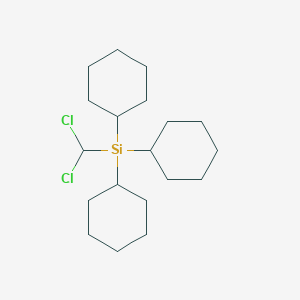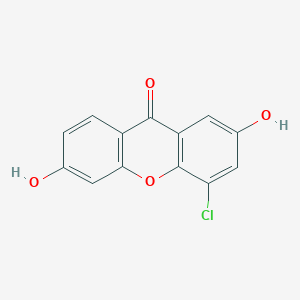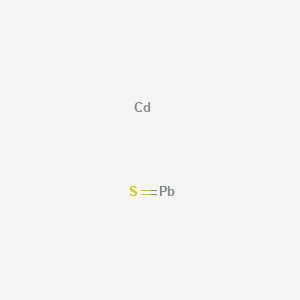
Plumbanethione--cadmium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbanethione–cadmium (1/1) is a compound that combines lead (plumbane) and cadmium with sulfur (thione)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbanethione–cadmium (1/1) typically involves the reaction of lead and cadmium salts with sulfur-containing reagents under controlled conditions. One common method is the precipitation reaction, where aqueous solutions of lead and cadmium salts are mixed with a sulfur source, such as hydrogen sulfide or sodium sulfide, to form the desired compound.
Industrial Production Methods
Industrial production of Plumbanethione–cadmium (1/1) may involve large-scale precipitation reactions in reactors, followed by filtration and purification steps to obtain the pure compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Plumbanethione–cadmium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of lead and cadmium.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Sulfur atoms in the compound can be substituted with other chalcogens or halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions may involve halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxide and cadmium oxide, while substitution reactions may produce lead halides and cadmium halides.
Scientific Research Applications
Plumbanethione–cadmium (1/1) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lead and cadmium compounds.
Biology: Research on its toxicity and environmental impact is crucial for understanding its effects on living organisms.
Medicine: Studies on its potential use in medical imaging and as a therapeutic agent are ongoing.
Industry: The compound is investigated for its potential use in materials science, particularly in the development of semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which Plumbanethione–cadmium (1/1) exerts its effects involves interactions with cellular components and biochemical pathways. The compound can bind to proteins and enzymes, disrupting their normal function. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets and pathways involved include metal-binding proteins and antioxidant defense systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Plumbanethione–cadmium (1/1) include:
- Lead sulfide (PbS)
- Cadmium sulfide (CdS)
- Lead selenide (PbSe)
- Cadmium selenide (CdSe)
Uniqueness
Plumbanethione–cadmium (1/1) is unique due to its combination of lead and cadmium with sulfur, which imparts distinct chemical and physical properties
Properties
CAS No. |
61179-03-1 |
|---|---|
Molecular Formula |
CdPbS |
Molecular Weight |
352 g/mol |
IUPAC Name |
cadmium;sulfanylidenelead |
InChI |
InChI=1S/Cd.Pb.S |
InChI Key |
GAPHXYXXRMXDTK-UHFFFAOYSA-N |
Canonical SMILES |
S=[Pb].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


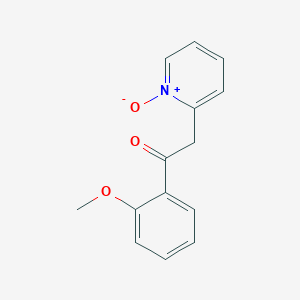
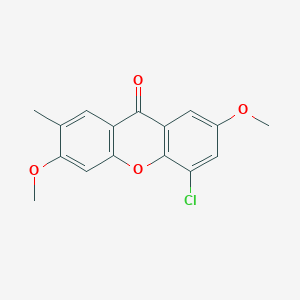
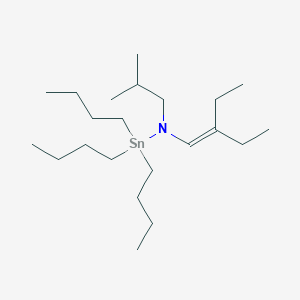
![(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14574438.png)
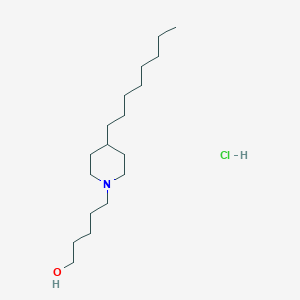
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine](/img/structure/B14574444.png)

![3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14574454.png)
